molecular formula C7H10S2 B13071112 1-(Thiophen-2-YL)propane-1-thiol

1-(Thiophen-2-YL)propane-1-thiol

Cat. No.: B13071112
M. Wt: 158.3 g/mol
InChI Key: OFHRJTKDZBKWID-UHFFFAOYSA-N
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Description

1-(Thiophen-2-YL)propane-1-thiol is a chemical compound that features a thiophene ring attached to a propane-1-thiol group. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Thiophen-2-YL)propane-1-thiol can be synthesized through various methods. One common approach involves the reaction of thiophene-2-carbaldehyde with a suitable thiol reagent under acidic or basic conditions. The reaction typically proceeds through nucleophilic addition followed by dehydration to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Thiophen-2-YL)propane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction of the thiophene ring can lead to the formation of dihydrothiophene derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Thiophen-2-YL)propane-1-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-YL)propane-1-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity .

Comparison with Similar Compounds

    Thiophene: The parent compound, a simple five-membered ring with one sulfur atom.

    2-Thiophenemethanol: A thiophene derivative with a hydroxymethyl group.

    Thiophene-2-carboxylic acid: A thiophene derivative with a carboxyl group.

Uniqueness: 1-(Thiophen-2-YL)propane-1-thiol is unique due to the presence of both a thiophene ring and a thiol group, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H10S2

Molecular Weight

158.3 g/mol

IUPAC Name

1-thiophen-2-ylpropane-1-thiol

InChI

InChI=1S/C7H10S2/c1-2-6(8)7-4-3-5-9-7/h3-6,8H,2H2,1H3

InChI Key

OFHRJTKDZBKWID-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CS1)S

Origin of Product

United States

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